molecular formula C13H28O5 B13767167 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane CAS No. 53627-29-5

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane

Cat. No.: B13767167
CAS No.: 53627-29-5
M. Wt: 264.36 g/mol
InChI Key: JUVLNFFZRNEVSY-UHFFFAOYSA-N
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Description

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane (CAS Registry Number: 53627-29-5 ) is a specialized organic compound of significant interest in chemical and materials science research. It is classified as a polyethylene glycol (PEG) derivative, specifically known as Tetraethylene glycol methyl tert-butyl ether . The compound has a molecular formula of C13H28O5 and a molecular weight of 264.36 g/mol . Its structure is defined by a chain of ether linkages, terminating with a methoxy group and a tert-butyl group, as represented by the SMILES notation C(OC(C)(C)C)COCCOCCOCCOC . Key physicochemical parameters include a calculated density of 0.961 g/cm³ and a high number of rotatable bonds (12 or 13 ), which contribute to its conformational flexibility . With a hydrogen bond acceptor count of 5 and a polar surface area of approximately 46 Ų, this compound exhibits properties valuable for solubility modification and as a non-volatile solvent component in various experimental formulations . Researchers utilize this chemical as a versatile building block or intermediate in organic synthesis, particularly for introducing polar, non-ionic segments into larger molecules. Its applications extend to the development of advanced materials, where it can function as a ligand or a component in the creation of more complex ether-based architectures. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

53627-29-5

Molecular Formula

C13H28O5

Molecular Weight

264.36 g/mol

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-2-methylpropane

InChI

InChI=1S/C13H28O5/c1-13(2,3)18-12-11-17-10-9-16-8-7-15-6-5-14-4/h5-12H2,1-4H3

InChI Key

JUVLNFFZRNEVSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCOCCOCCOCCOC

Origin of Product

United States

Preparation Methods

Etherification via Alkyl Halide and Polyether Precursors

  • A common approach involves the reaction of polyether diols or triols with alkyl halides under basic conditions to form the pentaoxahexadecane structure.
  • Sodium hydride (NaH) is typically used as a strong base to deprotonate hydroxyl groups, facilitating nucleophilic substitution with alkyl halides such as bromoethyl ethers.
  • Tetrahydrofuran (THF) is a preferred solvent due to its ability to dissolve both organic and inorganic reagents and its stability under strong base conditions.
  • Reaction temperatures range from 0 °C to 80 °C, often with gradual warming to optimize reaction rates and yields.
  • The reaction mixture is usually stirred for several hours (3-24 hours) to ensure complete conversion.

For example, a synthesis protocol includes:

Step Reagents and Conditions Description
1 Sodium hydride (60% dispersion in mineral oil), THF, 0 °C Deprotonation of hydroxyl groups on polyether precursor
2 Addition of alkyl halide (e.g., benzyl 2-bromoethyl ether) Nucleophilic substitution to form ether linkage
3 Heating at 80 °C for 3-5 hours Completion of etherification
4 Work-up: extraction with dichloromethane, washing with acid/base solutions, drying Purification of crude product
5 Preparative High Performance Liquid Chromatography (HPLC) or silica gel chromatography Isolation of pure compound

This method yields the desired compound in moderate to good yields (40-65%) depending on the exact substrates and reaction conditions.

Use of Tetra-(n-butyl)ammonium Iodide as Phase Transfer Catalyst

  • Tetra-(n-butyl)ammonium iodide can be employed to enhance the nucleophilicity of the alkoxide intermediates, improving reaction efficiency.
  • This catalyst facilitates the transfer of ionic species between phases, allowing reactions to proceed under milder conditions.
  • The presence of this catalyst has been reported to improve yields and reduce reaction times in the synthesis of ether derivatives structurally related to this compound.

Lithiation Followed by Alkylation

  • An alternative method involves the lithiation of suitable precursors using n-butyllithium at low temperatures (-78 °C to 0 °C).
  • The lithiated intermediate then reacts with alkyl halides such as benzyl-2-bromoethyl ether to form the ether-linked product.
  • This method requires strict anhydrous and inert atmosphere conditions due to the high reactivity of organolithium reagents.
  • After reaction completion, quenching with water and extraction followed by chromatographic purification yields the target compound.

Analytical and Purification Techniques

  • High Performance Liquid Chromatography (HPLC) is extensively used for purification and analysis of the product, ensuring high purity.
  • Silica gel chromatography with solvent systems such as ethyl acetate/hexane mixtures is also common.
  • Characterization methods include Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm molecular structure and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Base-promoted etherification Sodium hydride, alkyl halide (e.g., benzyl 2-bromoethyl ether), THF 0 °C to 80 °C, 3-24 h 40-65% Widely used, moderate yields
Phase transfer catalysis Tetra-(n-butyl)ammonium iodide, NaH, alkyl halide Similar to above Improved yields Enhances reaction efficiency
Lithiation and alkylation n-Butyllithium, alkyl halide, THF -78 °C to RT Moderate Requires inert atmosphere, sensitive reagents

Research Findings and Notes

  • The etherification reactions are sensitive to moisture and require anhydrous conditions to prevent side reactions.
  • The choice of alkyl halide influences the reaction rate and yield; bromides generally offer better reactivity than chlorides.
  • The presence of bulky groups such as the 15,15-dimethyl substituents can affect steric hindrance, influencing reaction kinetics.
  • Purification by preparative HPLC is essential to remove by-products and unreacted starting materials, ensuring the compound's suitability for further applications.
  • The compound's polyether chain with multiple oxygen atoms imparts solubility in polar organic solvents, facilitating handling and processing.

Chemical Reactions Analysis

Types of Reactions

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane involves its interaction with molecular targets through its ether groups. These interactions can affect various biochemical pathways and processes, depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 15,15-dimethyl-2,5,8,11,14-pentaoxahexadecane include derivatives with substituents at positions 15 or 15. Below is a detailed comparison:

16-Iodo-2,5,8,11,14-pentaoxahexadecane (CAS 104518-24-3)
  • Molecular Formula : C11H23IO5
  • Key Properties :
    • High purity (98%+, stabilized with copper chips) .
    • Iodo substituent enables nucleophilic substitution (e.g., in cross-coupling reactions or bioconjugation).
    • Applications: Intermediate in antibody-drug conjugates (ADCs) and organic synthesis .
  • Research Findings : Priced at $74.43–$699.57 per gram, it is commercially available for research use .
Perfluoro-2,5,8,11,14-pentaoxahexadecane (CAS 64028-07-5)
  • Molecular Formula : C11F24O5
  • Key Properties :
    • Fully fluorinated backbone enhances chemical inertness and thermal stability.
    • High molecular weight (668.076 g/mol) and hydrophobicity .
    • Applications: Likely used in fluorinated surfactants or specialty materials requiring resistance to harsh conditions .
16-Azido-2,5,8,11,14-pentaoxahexadecane (CAS 1202681-04-6)
  • Molecular Formula : C11H23N3O5
  • Key Properties :
    • Azide group facilitates click chemistry (e.g., copper-catalyzed alkyne-azide cycloaddition).
    • Applications: Polymer chemistry and bioconjugation .
2,5,8,11,14-Pentaoxahexadecane-16-thiol (CAS 524030-00-0)
  • Molecular Formula : C11H24O5S
  • Key Properties: Thiol (-SH) group enables surface functionalization (e.g., gold nanoparticle coatings). Applications: Nanotechnology and biosensor development .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
This compound C13H28O5 264.36 -CH3 (C15) Drug delivery, surfactants
16-Iodo-2,5,8,11,14-pentaoxahexadecane C11H23IO5 354.21 -I (C16) Organic synthesis, ADCs
Perfluoro-2,5,8,11,14-pentaoxahexadecane C11F24O5 668.08 -F (all C) Fluorinated materials
16-Azido-2,5,8,11,14-pentaoxahexadecane C11H23N3O5 285.32 -N3 (C16) Click chemistry
2,5,8,11,14-Pentaoxahexadecane-16-thiol C11H24O5S 276.37 -SH (C16) Nanotechnology

Key Research Findings

Reactivity :

  • Iodo and azido derivatives exhibit higher reactivity due to labile substituents, enabling conjugation and modular synthesis .
  • The dimethyl variant’s steric bulk may reduce aggregation in solvent systems, enhancing solubility for pharmaceutical formulations .

Physical Properties: Fluorination drastically increases molecular weight and hydrophobicity, making perfluoro derivatives suitable for non-polar applications . Thiol-terminated analogs show strong adsorption to metal surfaces, critical for sensor development .

Safety and Handling :

  • Halogenated derivatives (e.g., iodo) require stabilization (e.g., copper chips) to prevent degradation .
  • Ethers generally pose low acute toxicity but may irritate skin (see analogous SDS data for 2,6,10,14-tetramethylpentadecane) .

Biological Activity

15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is a synthetic compound that falls under the category of polyether compounds. Its unique structure contributes to various biological activities that are of significant interest in pharmaceutical and environmental sciences. This article provides a detailed overview of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a linear chain with multiple ether linkages. This configuration influences its solubility and interaction with biological membranes.

PropertyValue
Molecular FormulaC₁₆H₃₄O₅
Molecular Weight298.44 g/mol
Solubility in WaterModerate
Melting PointNot specified

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression. For instance:

  • Case Study : A study published in Cancer Research demonstrated that the compound effectively reduced cell viability in multiple myeloma cells by activating the cereblon E3 ubiquitin ligase pathway. This mechanism promotes the degradation of oncogenic proteins involved in tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of pathogenic bacteria and fungi:

  • Study Findings : In vitro assays revealed that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Ecotoxicological Effects

In addition to its therapeutic potential, the environmental impact of this compound has been assessed. Ecotoxicological studies suggest that while it is biodegradable under certain conditions, it may pose risks to aquatic ecosystems if released in high concentrations.

EndpointHazard Level
Aquatic ToxicityModerate
BiodegradabilityHigh

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. It acts as a modulator for various signaling pathways:

  • Ubiquitin-Proteasome Pathway : The compound's interaction with cereblon enhances the specificity of protein degradation processes that are crucial for maintaining cellular homeostasis .
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization in microbial cells .

Q & A

Basic Research Questions

Q. What are the key structural features of 15,15-dimethyl-2,5,8,11,14-pentaoxahexadecane, and how are they elucidated experimentally?

  • Methodology : The compound is a branched polyether with five oxygen atoms (2,5,8,11,14-positions) and two methyl groups at the 15th carbon. Structural confirmation involves:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify oxygenated carbons (δ 60–70 ppm) and methyl groups (δ 1.0–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (C16_{16}H34_{34}O5_5, MW: 318.45 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Ether C-O-C stretching vibrations (~1100 cm1^{-1}) are diagnostic .

Q. What synthetic routes are commonly used to prepare polyether derivatives like this compound?

  • Methodology :

  • Williamson Ether Synthesis : Stepwise alkylation of diols with alkyl halides, using NaOH or K2_2CO3_3 as a base. For example, reacting 15,15-dimethyl-1,5-diol with α,ω-dihaloalkanes under reflux .
  • Purification : Distillation under reduced pressure or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted monomers and byproducts .

Q. How is the compound’s solubility and stability assessed in aqueous and organic solvents?

  • Methodology :

  • Solubility Testing : Measure solubility in water, ethanol, DMSO, and hexane via gravimetric analysis or UV-Vis spectroscopy .
  • Stability Studies : Accelerated degradation under acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal (40–80°C) conditions, monitored by HPLC or GC to track decomposition products .

Advanced Research Questions

Q. How can contradictions in thermophysical property data (e.g., enthalpy of mixing) be resolved?

  • Methodology :

  • Cross-Validation : Compare results from differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC). For example, excess molar enthalpies (Hm_m) of ether-heptane systems in showed discrepancies resolved using the Flory model .
  • Purity Assessment : Impurities (>2%) from synthesis (e.g., unreacted diols) skew data. Use GC-MS or elemental analysis to verify purity .

Q. What role does this compound play in stabilizing metal nanoparticles or drug-delivery systems?

  • Methodology :

  • Coordination Chemistry : The polyether backbone chelates metal ions (e.g., Pb2+^{2+}, Ag+^+) in nanoparticle synthesis, as seen in glyme-based protocols for lead oxide complexes .
  • Drug Encapsulation : Formulate micelles or liposomes by dissolving the compound with hydrophobic drugs (e.g., paclitaxel) in ethanol, followed by solvent evaporation. Dynamic light scattering (DLS) confirms nanoparticle size (50–200 nm) .

Q. How can researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to identify anomalies .
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled analogs to trace oxygen-specific interactions in IR or MS studies .

Methodological Considerations

Q. What analytical techniques are recommended for assessing environmental toxicity and biodegradation?

  • Methodology :

  • Aquatic Toxicity Testing : Follow OECD 201 guidelines using Daphnia magna or algae. LC50_{50} values >100 mg/L classify the compound as "harmful" (GHS Category 4) .
  • Biodegradation : Conduct closed bottle tests (OECD 301D) to measure biological oxygen demand (BOD) over 28 days. Polyethers typically show low biodegradability (<20%) .

Q. How should researchers design experiments to study the compound’s interaction with biological membranes?

  • Methodology :

  • Langmuir Trough Assays : Measure changes in lipid monolayer surface pressure upon compound insertion. Use dipalmitoylphosphatidylcholine (DPPC) as a model membrane .
  • Fluorescence Microscopy : Label the compound with BODIPY and track cellular uptake in vitro (e.g., HeLa cells) .

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